molecular formula C23H24ClN3O3S B11286698 N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B11286698
M. Wt: 458.0 g/mol
InChI Key: XIJPCYDSGZBYPM-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a chlorobenzyl group, an indole moiety, and a morpholino group. It is of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring is synthesized through cyclization reactions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Morpholino Group: The morpholino group is incorporated through amide bond formation.

    Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage through thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide” involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors.

    Pathway Interference: The compound can interfere with cellular pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-((1H-indol-3-yl)thio)acetamide
  • N-(2-chlorobenzyl)-2-((1-(2-oxoethyl)-1H-indol-3-yl)thio)acetamide
  • N-(2-chlorobenzyl)-2-((1-(2-morpholinoethyl)-1H-indol-3-yl)thio)acetamide

Uniqueness

“N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide” is unique due to the presence of the morpholino group, which may enhance its solubility and bioavailability. Additionally, the combination of the indole and chlorobenzyl groups may contribute to its distinct biological activities.

Properties

Molecular Formula

C23H24ClN3O3S

Molecular Weight

458.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide

InChI

InChI=1S/C23H24ClN3O3S/c24-19-7-3-1-5-17(19)13-25-22(28)16-31-21-14-27(20-8-4-2-6-18(20)21)15-23(29)26-9-11-30-12-10-26/h1-8,14H,9-13,15-16H2,(H,25,28)

InChI Key

XIJPCYDSGZBYPM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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